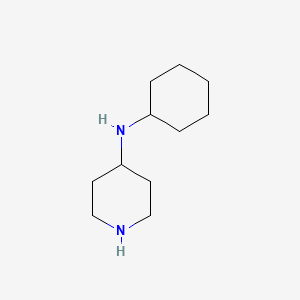

N-cyclohexylpiperidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclohexylpiperidin-4-amine” is a chemical compound with the CAS Number: 1452484-36-4 and a molecular weight of 255.23 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of piperidine derivatives, which “N-cyclohexylpiperidin-4-amine” is a part of, involves the condensation reaction between a primary amine and an aldehyde or ketone in a suitable solvent such as methanol . This process is part of a larger group of organic compounds known as Schiff bases .

Chemical Reactions Analysis

Piperidine derivatives, like “N-cyclohexylpiperidin-4-amine”, are utilized in various ways due to their diverse group of organic compounds. They are synthesized by intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Physical And Chemical Properties Analysis

“N-cyclohexylpiperidin-4-amine” has a molecular weight of 255.23 . Its physical and chemical properties can be analyzed using various methods, but specific details about its properties are not available in the search results.

Applications De Recherche Scientifique

Osmotically Driven Membrane Processes : N-cyclohexylpiperidin-4-amine, specifically 1-Cyclohexylpiperidine (CHP), was explored as a draw solute for osmotically driven membrane processes. This solvent demonstrated compatibility with polyamide thin film composite membranes and could be effectively used in water recovery systems (Orme & Wilson, 2015).

Electrophilic Aminations with Oxaziridines : Cyclohexylpiperidines were utilized in electrophilic amination reactions. This process facilitates the synthesis of various nitrogen-containing compounds, which are important in the creation of pharmaceuticals and other chemical products (Andreae & Schmitz, 1991).

Mass Transport Properties in Solvents : The compound was also studied for its mass transport properties in switchable polarity solvents (SPS). Understanding these properties is crucial for applications in membrane-based separation processes (Wilson & Orme, 2015).

Synthesis of Perfluorochemicals for Blood Substitutes : Research on the electrochemical fluorination of N-cyclohexylpiperidines and other cyclic amines has been conducted for synthesizing perfluorochemicals, which are used as blood substitutes (Ono et al., 1989).

Catalysis for Chemical Synthesis : The compound has been utilized in various catalytic processes, including the synthesis of dihydroquinoxaline derivatives. These processes are important for creating structures found in natural products and bioactive molecules (Huang et al., 2019).

Yeast-Mediated Reduction in Chemical Synthesis : Research has explored the use of yeast in the reduction of β-keto amides derived from cyclic amines, demonstrating potential methodologies for chiral synthesis in pharmaceutical applications (Saxon, Leisch & Hudlický, 2008).

Propriétés

IUPAC Name |

N-cyclohexylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h10-13H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAXYVOABONBEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexylpiperidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2446462.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2446468.png)

![2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B2446469.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)

![2-Ethyl-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2446480.png)